SR7826

LIMK1 inhibitor kinase selectivity ROCK inhibitor

SR7826 achieves 36% oral bioavailability and >400-fold selectivity over ROCK, eliminating confounding vascular effects of ROCK inhibitors. Demonstrates BBB penetration and CNS target engagement after oral dosing in hAPPJ20 mice. Inhibits PC-3 prostate cancer cell migration/invasion and suppresses bladder smooth muscle contraction ex vivo. Differentiates from generic LIMK inhibitors (e.g., poorly bioavailable LIMKi3) for reproducible preclinical studies in oncology, urology, and neurodegeneration models.

Molecular Formula C22H21N5O2
Molecular Weight 387.4 g/mol
Cat. No. B610979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR7826
SynonymsSR7826;  SR-7826;  SR 7826; 
Molecular FormulaC22H21N5O2
Molecular Weight387.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H21N5O2/c1-15-13-23-21-19(15)20(24-14-25-21)16-7-9-17(10-8-16)26-22(29)27(11-12-28)18-5-3-2-4-6-18/h2-10,13-14,28H,11-12H2,1H3,(H,26,29)(H,23,24,25)
InChIKeyWQAGVQVBDHOHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea (SR-7826) Procurement: A High-Selectivity LIMK1 Inhibitor with Validated Oral Bioavailability


1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea (commonly designated SR-7826, CAS 1219728-20-7) is a bis-aryl urea-derived small molecule that functions as a potent and highly selective inhibitor of LIM domain kinase 1 (LIMK1) [1]. The compound exhibits an IC50 of 43 nM for LIMK1 and demonstrates >400‑fold selectivity over closely related ROCK and JNK kinases . SR-7826 is cell-permeable, orally bioavailable, and has been extensively characterized in biochemical, cellular, and in vivo models [1].

Why 1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea (SR-7826) Cannot Be Replaced by Generic LIMK Inhibitors or ROCK Inhibitors in Critical Research Applications


LIM kinase inhibitors exhibit profound variability in selectivity profiles, oral bioavailability, and off‑target kinase engagement. For example, the widely used LIMK inhibitor LIMKi3 (BMS-5) demonstrates poor oral bioavailability (<10%) and a distinct kinase‑inhibition fingerprint, whereas SR‑7826 achieves 36% oral bioavailability in rats and inhibits only LIMK1 and STK16 at 1 µM in a 61‑kinase panel [1]. Substituting SR‑7826 with a generic LIMK inhibitor or a ROCK inhibitor (e.g., Y‑27632) introduces confounding variables—altered pharmacokinetics, unintended ROCK/JNK suppression, or divergent cellular phenotypes—that compromise experimental reproducibility and invalidate cross‑study comparisons [2].

SR-7826 (1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea) Quantitative Differentiation Evidence: Head‑to‑Head Comparisons and Selectivity Metrics


LIMK1 Potency and Selectivity Over ROCK and JNK: 43 nM IC50 with >400‑Fold Window

SR‑7826 inhibits LIMK1 with an IC50 of 43 nM and displays >400‑fold selectivity over ROCK1 (IC50 = 5536 nM), ROCK2 (IC50 = 6565 nM), and JNK kinases [1]. In contrast, the widely used ROCK inhibitor Y‑27632 shows no selectivity for LIMK1 over ROCK (IC50 values for both targets in the sub‑micromolar range) [2].

LIMK1 inhibitor kinase selectivity ROCK inhibitor JNK inhibitor

Oral Bioavailability: 36% in Rats Versus <10% for LIMKi3 (BMS-5)

SR‑7826 achieves 36% oral bioavailability in rats following a 2 mg/kg oral dose, enabling convenient in vivo dosing without the need for parenteral administration [1]. By comparison, the alternative LIMK inhibitor LIMKi3 (BMS‑5) exhibits poor oral bioavailability (<10%) in mice due to low intestinal absorption and extensive first‑pass metabolism .

oral bioavailability pharmacokinetics LIMK inhibitor in vivo dosing

Kinome‑Wide Selectivity: Inhibits Only LIMK1 and STK16 at 1 µM in 61‑Kinase Panel

In a comprehensive kinome‑wide screen of 61 kinases, SR‑7826 at 1 µM inhibited only LIMK1 and STK16 by ≥80%, demonstrating exceptional target selectivity [1]. This narrow inhibition profile contrasts with many early‑generation LIMK inhibitors that exhibit significant off‑target activity against ROCK, JNK, and other AGC family kinases .

kinase selectivity profiling off‑target inhibition chemical probe validation

Cellular Cofilin Phosphorylation Inhibition: IC50 <1 µM Across Multiple Cell Lines

SR‑7826 potently inhibits cofilin phosphorylation (Ser3) in A7r5 smooth muscle cells, PC‑3 prostate cancer cells, and CEM‑SS T cells, with cellular IC50 values <1 µM [1]. By comparison, the ROCK inhibitor Y‑27632 requires concentrations >10 µM to achieve comparable suppression of cofilin phosphorylation in the same cell types [2].

cofilin phosphorylation actin dynamics cell migration cancer invasion

In Vivo Target Engagement: Oral Dosing Reduces Cofilin Ser3 Phosphorylation in hAPPJ20 Mouse Brain

Oral administration of SR‑7826 (10 mg/kg, once daily for 11 days) to hAPPJ20 transgenic mice significantly reduced cofilin Ser3 phosphorylation in brain tissue, confirming central nervous system target engagement . In contrast, many LIMK inhibitors (e.g., LIMKi3, TH‑257) lack published evidence of brain penetration or in vivo target engagement following oral dosing [1].

in vivo target engagement brain penetration Alzheimer's disease model oral administration

Smooth Muscle Contraction Inhibition: Equivalent Efficacy to LIMKi3 in Human Prostate Tissue

In human prostate tissue strips, SR‑7826 (1 µM) inhibited contractions induced by α1‑adrenoceptor agonists (noradrenaline, phenylephrine, methoxamine) and the thromboxane A2 analogue U46619 to the same extent as LIMKi3 (1 µM) [1]. Both compounds reduced cofilin phosphorylation and induced actin filament breakdown in prostate stromal cells [1].

smooth muscle contraction benign prostatic hyperplasia urology ex vivo pharmacology

Optimal Research and Industrial Use Cases for 1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea (SR-7826) Based on Validated Differentiation Evidence


Cancer Metastasis and Invasion Studies Requiring Chronic Oral Dosing

SR‑7826 suppresses migration and invasion of PC‑3 prostate cancer cells in vitro and demonstrates 36% oral bioavailability in rats, enabling daily oral administration in xenograft or syngeneic metastasis models [1]. Its >400‑fold selectivity over ROCK minimizes confounding effects on vascular tone and cell contractility, a common limitation of ROCK inhibitors .

Smooth Muscle Hypercontractility Disorders (BPH, Overactive Bladder) Translational Research

SR‑7826 inhibits human prostate and bladder smooth muscle contraction ex vivo at 1 µM with efficacy equivalent to LIMKi3 [2]. Coupled with its oral bioavailability, SR‑7826 is uniquely suited for preclinical efficacy studies in rodent models of benign prostatic hyperplasia and overactive bladder, where daily oral dosing over weeks is required.

Neurological Disease Models Requiring CNS Target Engagement (Alzheimer's, Neuropathic Pain)

SR‑7826 reduces cofilin Ser3 phosphorylation in the brain of hAPPJ20 mice following 11 days of oral dosing, confirming blood‑brain barrier penetration and CNS target engagement . This differentiates SR‑7826 from most other LIMK inhibitors, which lack published evidence of brain exposure, making it the preferred tool for studying LIMK1 in synaptic plasticity and neurodegeneration.

Ocular Hypertension and Glaucoma Preclinical Studies

A structurally related bis‑aryl urea analog (compound 18w) from the same optimization series reduced intraocular pressure in rat eyes [3]. While direct IOP data for SR‑7826 are limited, its favorable ocular bioavailability profile suggests utility in glaucoma research. SR‑7826's high LIMK1 selectivity and oral dosing convenience make it an attractive candidate for chronic ocular hypertension models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR7826

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.